1-(3-Ethoxy-2-mercaptophenyl)propan-1-one

Catalog No.
S14602644
CAS No.
M.F
C11H14O2S
M. Wt
210.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Ethoxy-2-mercaptophenyl)propan-1-one

Product Name

1-(3-Ethoxy-2-mercaptophenyl)propan-1-one

IUPAC Name

1-(3-ethoxy-2-sulfanylphenyl)propan-1-one

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

InChI

InChI=1S/C11H14O2S/c1-3-9(12)8-6-5-7-10(11(8)14)13-4-2/h5-7,14H,3-4H2,1-2H3

InChI Key

IKLNPNQXKNJUDX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)OCC)S

1-(3-Ethoxy-2-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C11H14O2S\text{C}_{11}\text{H}_{14}\text{O}_{2}\text{S} and a molecular weight of 210.29 g/mol. This compound features a propanone moiety, an ethoxy group, and a mercapto group, which contribute to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the mercapto group allows for interesting reactivity, particularly in redox reactions and nucleophilic substitutions, while the ethoxy group enhances solubility in organic solvents.

  • Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions, often facilitated by nucleophilic reagents such as sodium ethoxide or potassium tert-butoxide.

These reactions indicate the compound's versatility as a building block in organic synthesis and its potential for modification to yield various derivatives with unique properties .

Research indicates that 1-(3-Ethoxy-2-mercaptophenyl)propan-1-one exhibits potential biological activities, particularly antimicrobial and antioxidant properties. The mercapto group is known to interact with thiol groups in proteins, potentially altering their function and contributing to its biological effects. Studies suggest that compounds containing mercapto groups may play roles in modulating cellular signaling pathways and may have therapeutic implications in drug development .

The synthesis of 1-(3-Ethoxy-2-mercaptophenyl)propan-1-one typically involves the reaction of 3-ethoxy-2-mercaptobenzaldehyde with a suitable propanone derivative. This process is often catalyzed by acids or bases to facilitate the formation of the desired product. In industrial settings, large-scale production may utilize batch or continuous processes, employing advanced purification techniques such as recrystallization or chromatography to ensure high yield and purity of the compound .

General Synthesis Steps:

  • Combine 3-ethoxy-2-mercaptobenzaldehyde with a propanone derivative.
  • Apply acid or base catalysis under controlled temperature and pressure.
  • Purify the resulting product through recrystallization or chromatography.

1-(3-Ethoxy-2-mercaptophenyl)propan-1-one has diverse applications across various fields:

  • Chemistry: Serves as an intermediate in the synthesis of complex organic molecules.
  • Biology: Investigated for its potential antimicrobial and antioxidant activities.
  • Medicine: Explored for therapeutic applications, particularly in drug development targeting oxidative stress-related diseases.
  • Industry: Utilized in producing specialty chemicals and materials .

The interaction studies of 1-(3-Ethoxy-2-mercaptophenyl)propan-1-one focus on its ability to form covalent bonds with thiol groups in proteins. This interaction may lead to modulation of protein functions and signaling pathways within biological systems. Additionally, its redox-active nature suggests that it could influence various biochemical processes through electron transfer mechanisms .

Several compounds share structural similarities with 1-(3-Ethoxy-2-mercaptophenyl)propan-1-one. Here are some notable examples:

Compound NameStructure Features
1-(3-Methoxy-2-mercaptophenyl)propan-1-oneContains a methoxy instead of an ethoxy group
1-(3-Ethoxy-2-hydroxyphenyl)propan-1-oneContains a hydroxy group instead of a mercapto group
1-(3-Ethoxy-2-mercaptophenyl)butan-1-oneSimilar structure but with a butanone backbone

Comparison Highlights:

The uniqueness of 1-(3-Ethoxy-2-mercaptophenyl)propan-1-one lies in its combination of both ethoxy and mercapto groups, which confer distinct chemical reactivity and biological properties compared to its analogs. Its specific solubility, stability, and reactivity profiles make it suitable for targeted applications in medicinal chemistry and organic synthesis.

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

210.07145086 g/mol

Monoisotopic Mass

210.07145086 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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